4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride

Übersicht

Beschreibung

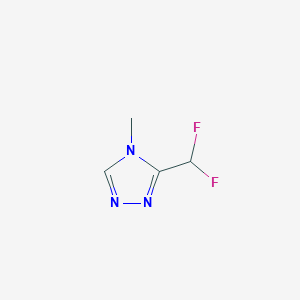

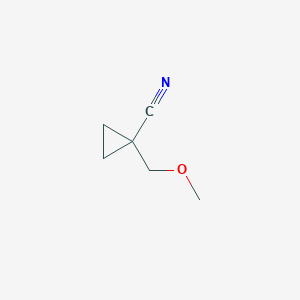

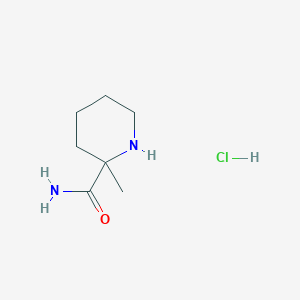

“4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride” is a chemical compound that belongs to the group of azole heterocycles . It is a derivative of thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the interaction of aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates . In some cases, the central 2-aminothiazole core is maintained, but the overall structure is modified to obtain simpler molecules with more suitable drug-like properties .Molecular Structure Analysis

The molecular structure of “4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Biochemistry: Enzyme Inhibition Studies

4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride: is utilized in biochemistry for studying enzyme inhibition. Its structure allows it to interact with various enzymes, potentially inhibiting their activity. This is particularly useful in the study of disease mechanisms where enzymes play a crucial role, such as in metabolic disorders or cancer. Researchers can use this compound to understand the binding affinity and inhibitory potency on target enzymes, which is a critical step in drug discovery and development .

Pharmacology: Development of Therapeutic Agents

In pharmacology, thiazole derivatives like 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride are explored for their therapeutic potential. They are known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, and anticancer properties . This compound can serve as a scaffold for developing new drugs that can modulate biological pathways, offering hope for treating various diseases.

Material Science: Organic Electronic Materials

Thiazole compounds have applications in material science, particularly in the development of organic electronic materials. Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride can be a valuable component in the synthesis of these materials, contributing to the advancement of flexible and wearable electronics .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride is used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties allow for accurate calibration of instruments and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Organic Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to form a plethora of heterocyclic compounds. These synthesized molecules can have significant applications in medicinal chemistry, agrochemicals, and dyes. The thiazole ring in 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride is particularly reactive and can be modified to produce compounds with desired properties .

Medicinal Chemistry: Drug Design and Discovery

Lastly, in medicinal chemistry, 4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride is a key intermediate in the design and discovery of new drugs. Its thiazole core is present in many drugs and is known for its ‘drug-likeness’. This makes it an important compound for creating libraries of molecules to be screened for biological activity, leading to the identification of new therapeutic agents .

Safety and Hazards

Zukünftige Richtungen

The future directions for “4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in the field of drug design and discovery . This could include the synthesis of new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Eigenschaften

IUPAC Name |

4-cyclopentyl-1,3-thiazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c9-8-7(10-5-11-8)6-3-1-2-4-6;;/h5-6H,1-4,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYUZSKYWRUFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(SC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopentyl-1,3-thiazol-5-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1458210.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)

![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1458214.png)

![9-Oxa-1-thia-4-azaspiro[5.5]undecane](/img/structure/B1458219.png)

![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)